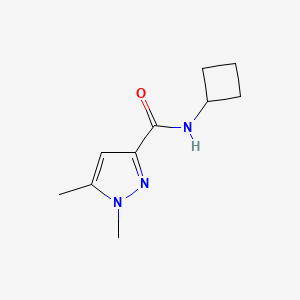

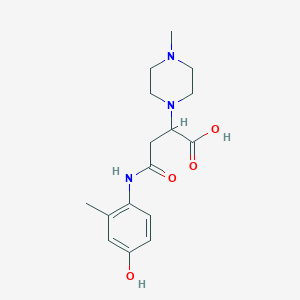

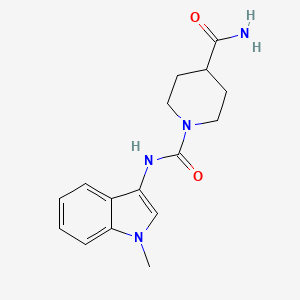

2-(3-(isopropylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzamides are a class of compounds that contain a benzene ring attached to an amide group . They are widely used in the pharmaceutical industry due to their diverse range of biological activities .

Synthesis Analysis

Benzamides can be synthesized through various methods. One common method is the condensation of carboxylic acids and amines . The reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of benzamides can be characterized using various spectroscopic methods such as FTIR, NMR, UV-vis, and mass spectrometry . X-ray crystallography can also be used for structural characterization .Chemical Reactions Analysis

Benzamides can undergo various chemical reactions. For example, they can react with potassium carbonate to produce effervescence . This reaction is used in titration analysis, a type of quantitative chemical analysis .Physical And Chemical Properties Analysis

Benzamides generally have high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding . Their solubility in water can vary depending on the number of carbon atoms in the compound .Aplicaciones Científicas De Investigación

Pharmaceutical Intermediates

Benzamides, such as the compound , are integral in the synthesis of various pharmaceutical agents. They serve as intermediates in the production of drugs with diverse therapeutic effects, including antidiarrheal, analgesic, local anesthetic, cholesterol-lowering, and antihypertensive medications . The compound’s structure, featuring both a benzamide and a thiophene ring, suggests its potential utility in creating novel pharmaceuticals with improved efficacy and safety profiles.

Green Chemistry

The synthesis of benzamides can be enhanced by green chemistry approaches, such as using ultrasonic irradiation and eco-friendly catalysts . This compound could be synthesized using such methods, reducing environmental impact and improving sustainability in pharmaceutical manufacturing processes.

Material Science

Benzamide derivatives are used in the paper, plastic, and rubber industries due to their chemical stability and functional versatility . The subject compound could be explored for its utility in creating new materials with desirable properties like increased durability or enhanced thermal stability.

Agricultural Chemistry

In agriculture, benzamide derivatives play a role as intermediates in the synthesis of compounds with antiplatelet activity, which can be crucial in developing veterinary medicines . Additionally, they may be used to create pesticides or herbicides with specific action mechanisms, potentially leading to more effective crop protection strategies.

Catalysis

The compound’s sulfonyl and carboxamide groups may provide active sites for catalysis, facilitating various chemical reactions . This could be particularly useful in organic synthesis, where efficient and selective catalysts are essential for producing high-purity products.

Computational Chemistry

Sulfonamide compounds, which share structural similarities with the compound , have been studied for their interactions with ions and other molecules . This compound could be a subject of computational studies to predict its reactivity, stability, and interactions with biological targets, aiding in the design of new drugs or materials.

Organic Synthesis

The compound’s structural features make it a candidate for the synthesis of complex organic molecules, such as carbazoles, which have applications in medicinal chemistry and material science . Its potential to participate in multi-step synthetic pathways could be explored to develop new synthetic methods.

Crystallography

Compounds like the one can be used to form single crystals suitable for X-ray crystallographic analysis, which is crucial for determining molecular and electronic structures . This application is vital for understanding the compound’s properties and potential interactions in various fields.

Mecanismo De Acción

The mechanism of action of benzamides can vary depending on their specific structure and the biological target they interact with . For example, some benzamides have been found to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in Alzheimer’s disease .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-methyl-2-[(3-propan-2-ylsulfonylbenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c1-10(2)24(21,22)12-6-4-5-11(9-12)14(19)18-16-13(7-8-23-16)15(20)17-3/h4-10H,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVUGIAWDOHSJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(isopropylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-([2,3'-Bipyridin]-4-ylmethyl)-3-phenylurea](/img/structure/B2757486.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclohex-3-enecarboxamide](/img/structure/B2757491.png)

![3-((6-Acetylbenzo[3,4-D]1,3-dioxolan-5-YL)amino)-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B2757502.png)

![2-[(4-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2757503.png)